molecular formula C18H25NO5S B4198899 ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate

ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate

Cat. No. B4198899
M. Wt: 367.5 g/mol
InChI Key: ZOVOZRHQOLGXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate, commonly known as Boc-Pip, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. Boc-Pip is a piperidine derivative that is widely used as a protecting group in organic synthesis. It is a colorless, odorless, and crystalline substance that is soluble in most organic solvents.

Scientific Research Applications

Boc-Pip has been widely used in scientific research as a protecting group in organic synthesis. It has also been used as a precursor in the synthesis of various pharmaceuticals and biologically active compounds. Boc-Pip has been used to synthesize compounds with potential anticancer, antiviral, and antibacterial properties. It has also been used in the synthesis of peptides and proteins.

Mechanism of Action

Boc-Pip acts as a protecting group in organic synthesis by preventing unwanted reactions from occurring. It does this by temporarily blocking reactive functional groups in a molecule, allowing other reactions to occur selectively. Boc-Pip is also used as a precursor in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects:
Boc-Pip has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. Boc-Pip has been shown to have minimal effects on cellular viability and proliferation.

Advantages and Limitations for Lab Experiments

Boc-Pip has several advantages for use in lab experiments. It is a relatively stable compound that is easy to handle and store. It is also soluble in most organic solvents, making it easy to use in various reactions. However, Boc-Pip has several limitations, including its high cost and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the use of Boc-Pip in scientific research. One area of interest is the development of new pharmaceuticals and biologically active compounds using Boc-Pip as a precursor. Another area of interest is the use of Boc-Pip in the synthesis of peptides and proteins for use in drug delivery and other applications. Additionally, there is a need for further research into the biochemical and physiological effects of Boc-Pip to fully understand its potential applications in scientific research.

properties

IUPAC Name

ethyl 1-(3-benzylsulfonylpropanoyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-2-24-18(21)16-9-6-11-19(13-16)17(20)10-12-25(22,23)14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVOZRHQOLGXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate
Reactant of Route 5
ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate
Reactant of Route 6
ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.